![molecular formula C16H18N4O2 B2444751 5-[(2,5-Dimethylphenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 900011-69-0](/img/structure/B2444751.png)
5-[(2,5-Dimethylphenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Starting Materials: 2,5-dimethylbenzyl chloride.
Reaction Conditions: The benzylation of the pyrazolo[3,4-d]pyrimidine core is achieved using a strong base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
Addition of the Hydroxyethyl Group
Starting Materials: Ethylene oxide or 2-bromoethanol.
Reaction Conditions: The hydroxyethyl group is introduced via nucleophilic substitution, typically in the presence of a base like sodium hydride in tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,5-Dimethylphenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Pyrazolo[3,4-d]pyrimidine Core
Starting Materials: 3-amino-1H-pyrazole and ethyl acetoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, leading to the formation of the pyrazolo[3,4-d]pyrimidine core.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The hydroxyethyl group can undergo oxidation to form a carbonyl group, potentially leading to the formation of a ketone or aldehyde derivative.
-
Reduction
- The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to modify the functional groups, such as reducing the carbonyl group to an alcohol.
-
Substitution
- The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-[(2,5-Dimethylphenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in various assays for its potential therapeutic effects. It is studied for its interactions with biological macromolecules and its ability to modulate biological pathways.
Medicine
In medicine, derivatives of pyrazolo[3,4-d]pyrimidines are investigated for their potential as anti-cancer agents, anti-inflammatory drugs, and inhibitors of specific enzymes. The compound’s ability to interact with cellular targets makes it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-[(2,5-Dimethylphenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound can inhibit or activate these targets, leading to changes in cellular functions.
Molecular Targets and Pathways
Enzymes: The compound may inhibit enzymes involved in cell proliferation, such as cyclin-dependent kinases (CDKs).
Receptors: It may bind to receptors on the cell surface, modulating signal transduction pathways.
Pathways: The compound can affect pathways related to cell cycle regulation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Indole Derivatives: Indole-based compounds also exhibit diverse biological activities and are used in similar research applications.
Uniqueness
5-[(2,5-Dimethylphenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a hydroxyethyl group and a dimethylphenyl group makes it particularly interesting for studying structure-activity relationships and developing new therapeutic agents.
Biological Activity
5-[(2,5-Dimethylphenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolopyrimidine derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of pyrazole derivatives known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antibacterial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula: C15H18N4O
- Molecular Weight: 298.33972 g/mol
- Structure: The compound features a pyrazolo[3,4-d]pyrimidine core with substituents that enhance its biological activity.
Research indicates that pyrazolo[3,4-d]pyrimidines exhibit their biological effects primarily through the inhibition of key enzymes and receptors involved in cellular signaling pathways. Notably:
- Inhibition of Kinases: Pyrazole derivatives have shown inhibitory activity against various kinases such as BRAF(V600E), EGFR, and Aurora-A kinase, which are crucial in cancer cell proliferation and survival .
- Antioxidant Activity: The compound has demonstrated significant antioxidant properties through radical scavenging assays, which may contribute to its protective effects against oxidative stress-related diseases .
Antitumor Activity
Several studies have evaluated the antitumor potential of pyrazolo[3,4-d]pyrimidines:
- Cell Line Studies: The compound was tested against breast cancer cell lines (MCF-7 and MDA-MB-231), showing promising cytotoxic effects. The combination with doxorubicin enhanced its efficacy, indicating a potential synergistic effect .
- Mechanistic Insights: The compound's ability to induce apoptosis in cancer cells was confirmed through assays measuring cell death and morphological changes indicative of apoptosis.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been explored:
- In Vitro Studies: Inflammatory cytokine production was significantly reduced in treated cells compared to controls. This suggests that the compound may inhibit pathways involved in inflammation .
Antibacterial Activity
Preliminary studies have indicated that the compound exhibits antibacterial properties:
- Microbial Assays: The compound showed effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) indicating its potential as an antibacterial agent. Further research is needed to elucidate the specific mechanisms involved in its antibacterial action.
Data Table: Summary of Biological Activities
Case Studies
- Breast Cancer Treatment : A study conducted on the effect of pyrazolo[3,4-d]pyrimidines in combination with doxorubicin showed enhanced cytotoxicity in resistant breast cancer cell lines. This indicates a potential application in overcoming drug resistance in chemotherapy .
- Inflammatory Disorders : Research into the anti-inflammatory effects demonstrated that the compound could serve as a lead for developing new treatments for chronic inflammatory diseases by targeting specific cytokine pathways .
Properties
IUPAC Name |
5-[(2,5-dimethylphenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-11-3-4-12(2)13(7-11)9-19-10-17-15-14(16(19)22)8-18-20(15)5-6-21/h3-4,7-8,10,21H,5-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHVGKSCSZEOAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=NC3=C(C2=O)C=NN3CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.